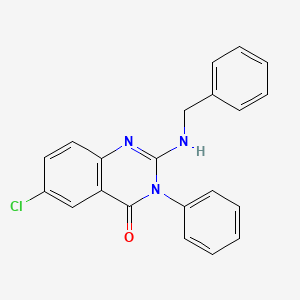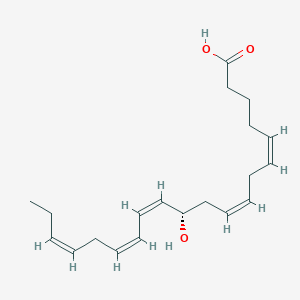
11(S)-Hepe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11(S)-Hydroxy-eicosapentaenoic acid (11(S)-Hepe) is a bioactive lipid derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. It is part of the specialized pro-resolving mediators (SPMs) family, which play crucial roles in resolving inflammation and promoting tissue repair.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11(S)-Hepe typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 11-lipoxygenase, catalyze the addition of molecular oxygen to EPA, resulting in the formation of this compound. The reaction conditions often include a buffered aqueous environment at physiological pH and temperature to mimic natural enzymatic processes.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 11(S)-Hepe undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Functional groups on this compound can be substituted with other chemical groups to modify its activity.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases or other oxidative enzymes in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride or hydrogen gas under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution, often under controlled pH and temperature.
Major Products:
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Results in simpler lipid forms.
Substitution: Produces modified lipids with altered biological activities.
Wissenschaftliche Forschungsanwendungen
11(S)-Hepe has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular health, and tissue repair.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and wellness.
Wirkmechanismus
11(S)-Hepe exerts its effects through several molecular targets and pathways:
Receptor Binding: Binds to specific G-protein coupled receptors (GPCRs) on cell surfaces, initiating signaling cascades.
Anti-inflammatory Pathways: Activates pathways that reduce the production of pro-inflammatory cytokines and promote the resolution of inflammation.
Tissue Repair: Enhances the activity of cells involved in tissue repair and regeneration, such as macrophages and fibroblasts.
Vergleich Mit ähnlichen Verbindungen
- 12(S)-Hydroxy-eicosapentaenoic acid (12(S)-Hepe)
- 15(S)-Hydroxy-eicosapentaenoic acid (15(S)-Hepe)
- Resolvin E1 (RvE1)
Comparison:
- Uniqueness: 11(S)-Hepe is unique in its specific receptor interactions and the distinct signaling pathways it activates. While similar compounds like 12(S)-Hepe and 15(S)-Hepe also play roles in inflammation resolution, they bind to different receptors and have varying potencies and effects.
- Applications: this compound is particularly noted for its potential in cardiovascular health and tissue repair, whereas other similar compounds may have more pronounced effects in different biological contexts.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(5Z,8Z,11S,12Z,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13-/t19-/m1/s1 |
InChI-Schlüssel |
IDEHSDHMEMMYIR-VBPYZYIASA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C=C/[C@H](C/C=C\C/C=C\CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B12341736.png)
![[Carboxy-(5-chloro-1-benzothiophen-3-yl)methyl]-(ethoxymethyl)-oxophosphanium](/img/structure/B12341743.png)
![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)


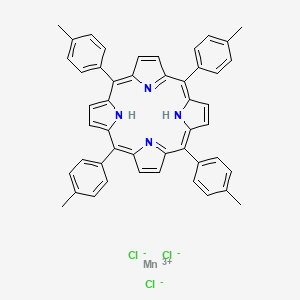

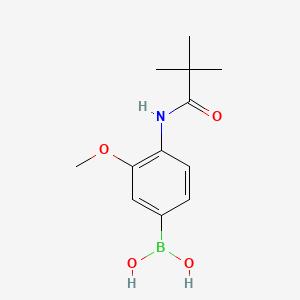
![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)
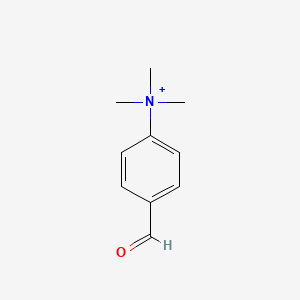
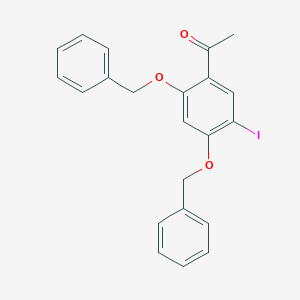
![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
